XLogP3-AA Lipophilicity: 1.5 for the Target Compound vs. ~1.3 for 2-Chloro-5-fluorobenzyl Alcohol
The target compound exhibits a computed XLogP3-AA of 1.5 [1], which is approximately 0.2 log units higher than the XLogP of 2-chloro-5-fluorobenzyl alcohol (CAS 261762-59-8), reported as 1.3 . This difference, while modest, reflects the contribution of the additional methylene unit in the chloromethyl substituent, which increases hydrophobic surface area without adding hydrogen bond donors or acceptors. The experimentally measured LogP for the closest analog (2-chloro-5-fluorobenzyl alcohol) is 1.97 [2], consistent with the directionality of the computed difference.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 (computed) |
| Comparator Or Baseline | 2-Chloro-5-fluorobenzyl alcohol: XLogP = 1.3 (computed); LogP (experimental) = 1.97 |
| Quantified Difference | ΔXLogP ≈ +0.2 log units vs. 2-chloro-5-fluorobenzyl alcohol |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019.06.18) for XLogP3-AA; experimental LogP from chemspider-derived databases |
Why This Matters
Higher lipophilicity alters membrane permeability and metabolic stability profiles in drug discovery programs; procurement of the correct compound ensures consistent SAR data across a lead optimization series.
- [1] PubChem Compound Summary for CID 45076272. XLogP3-AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/45076272 (accessed 2026-05-05). View Source
- [2] Molbase. (2-Chloro-5-fluorophenyl)methanol (CAS 261762-59-8). LogP = 1.9714. https://qiye.molbase.cn/261762-59-8.html (accessed 2026-05-05). View Source
